N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
CAS No.: 1207057-20-2
Cat. No.: VC7069892
Molecular Formula: C21H15F2N3O2S
Molecular Weight: 411.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207057-20-2 |
|---|---|
| Molecular Formula | C21H15F2N3O2S |
| Molecular Weight | 411.43 |
| IUPAC Name | N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C21H15F2N3O2S/c1-12-2-5-15(23)8-17(12)25-18(27)9-26-11-24-19-16(10-29-20(19)21(26)28)13-3-6-14(22)7-4-13/h2-8,10-11H,9H2,1H3,(H,25,27) |
| Standard InChI Key | LLJVGPFHJSTIFN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Introduction
The compound N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic molecule belonging to the class of thienopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in oncology, anti-inflammatory treatments, and antimicrobial research.
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step protocols combining condensation reactions and cyclization processes. While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds are synthesized using:
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Thioamide precursors: Reacted with α-haloketones to form thienopyrimidine cores.
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Acetamide functionalization: Introduced via amidation reactions using suitable aniline derivatives.
Antimicrobial Potential
Fluorinated acetamides are reported to exhibit antimicrobial activity due to their ability to disrupt bacterial enzyme systems . The presence of the thienopyrimidine core may further enhance this activity by targeting nucleic acid synthesis pathways.
Anti-inflammatory Activity
Molecular docking studies on similar compounds indicate inhibition of enzymes like 5-lipoxygenase (5-LOX), making these derivatives promising candidates for anti-inflammatory drug development .
Research Findings
Future Directions
Given its structural features and preliminary biological data:
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Optimization Studies: Structural modifications could improve selectivity and potency.
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Preclinical Evaluation: Further testing on animal models is required to assess pharmacokinetics and toxicity.
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Combination Therapies: Potential use in combination with existing drugs for synergistic effects.
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